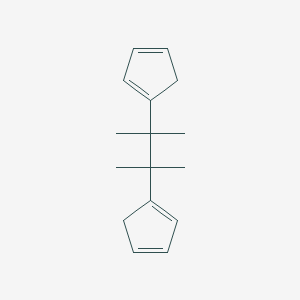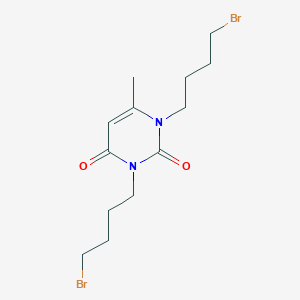
8-Azido-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azido-6-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group in this compound introduces unique reactivity, making it a valuable compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-6-methoxyquinoline typically involves the introduction of the azido group to a quinoline derivative. One common method is the nucleophilic substitution reaction where 6-methoxyquinoline is treated with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 8-Azido-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming triazoles in the presence of alkynes (Huisgen cycloaddition).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of azido-substituted quinoline derivatives.
Reduction: Formation of 8-amino-6-methoxyquinoline.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
8-Azido-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimalarial drugs and other pharmaceuticals due to its quinoline core.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions
作用機序
The mechanism of action of 8-Azido-6-methoxyquinoline depends on its application. In medicinal chemistry, it may act by interfering with biological pathways or targeting specific enzymes. The azido group can undergo bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in complex biological systems. The quinoline core can interact with various molecular targets, including DNA, proteins, and enzymes, influencing their function and activity .
類似化合物との比較
8-Amino-6-methoxyquinoline: Similar structure but with an amino group instead of an azido group. It is used in antimalarial drugs like primaquine and tafenoquine.
6-Methoxyquinoline: Lacks the azido group, used as an intermediate in various chemical syntheses.
8-Hydroxyquinoline: Contains a hydroxyl group, known for its metal-chelating properties and use in antiseptics and disinfectants
Uniqueness: 8-Azido-6-methoxyquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry. This makes it particularly valuable in applications requiring selective and specific chemical modifications .
特性
CAS番号 |
57743-00-7 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC名 |
8-azido-6-methoxyquinoline |
InChI |
InChI=1S/C10H8N4O/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)13-14-11/h2-6H,1H3 |
InChIキー |
LCTYPYLKJZNVLX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)
![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)





